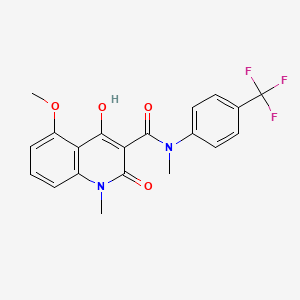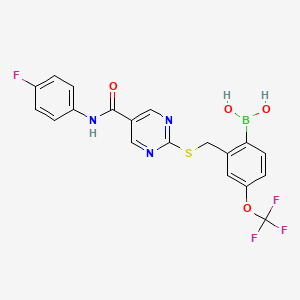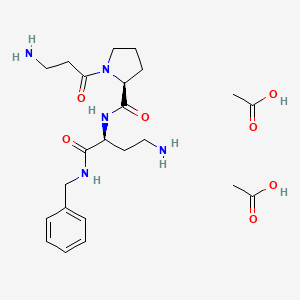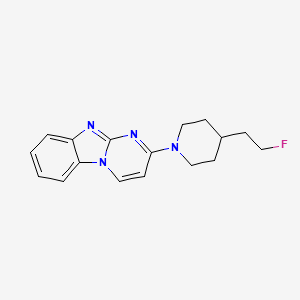
Tasquinimod
Übersicht
Beschreibung
Tasquinimod is an experimental drug that has been primarily studied for the treatment of solid tumors . It has been mostly studied in prostate cancer, but its mechanism of action suggests that it could be used to treat other cancers . Tasquinimod targets the tumor microenvironment and counteracts cancer development by inhibiting angiogenesis and metastasis and by modulating the immune system .
Synthesis Analysis
Tasquinimod was one of several second-generation quinoline-3-carboxamide variants synthesized using the drug roquinimex as a starting point . The synthesis process involved a mixture of certain compounds refluxed in a Soxhlet extraction apparatus containing 4A molecular sieves for 2 hours .Molecular Structure Analysis
Tasquinimod has a molecular formula of C20H17F3N2O4 . Its exact mass is 406.11 and its molecular weight is 406.350 . The elemental analysis shows that it contains Carbon (59.11%), Hydrogen (4.22%), Fluorine (14.03%), Nitrogen (6.89%), and Oxygen (15.75%) .Chemical Reactions Analysis
Tasquinimod has been shown to have significant effects on tumor cell viability, cell proliferation, and downstream signaling pathways . It has been observed to decrease myeloma cell proliferation and colony formation in vitro .Physical And Chemical Properties Analysis
Tasquinimod is an orally available agent .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Myeloma
Tasquinimod has been found to suppress tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma . It modulates the bone marrow niche and directly affects tumor progression in multiple myeloma .
Treatment of Advanced Myeloproliferative Neoplasm (MPN) in Blastic Phase
Preclinical studies have demonstrated the efficacy of Tasquinimod in models of advanced Myeloproliferative Neoplasm (MPN) in Blastic Phase . It binds to S100A9, inhibiting its interaction with TLR and RAGE receptors .
Treatment of Prostate Cancer
Tasquinimod has shown promising effects in the treatment of prostate cancer in clinical studies .
Enhancement of Other Anti-neoplastic Treatments
There is encouraging preclinical evidence that Tasquinimod can enhance the effects of other anti-neoplastic treatments, including radiotherapy, chemotherapy, androgen ablation, and immunotherapy .
Anti-angiogenic Activity
Tasquinimod has been found to significantly decrease serum levels of pro-angiogenic factors including VEGF, FGF2, tissue factor, and endoglin . This suggests that it has a strong anti-angiogenic activity.
Anti-tumor Activity in Preclinical Models of MM
Targeting S100A9 with Tasquinimod results in strong anti-tumor effect in preclinical models of MM . This indicates its potential as a novel agent for the treatment of MM.
Wirkmechanismus
Target of Action
Tasquinimod primarily targets immunosuppressive myeloid cells and the S100A9 protein . Myeloid cells play a crucial role in the immunosuppressive bone marrow microenvironment, promoting tumor growth and angiogenesis . S100A9 is a key regulator of myeloid cell accumulation and suppressive activity .
Mode of Action
Tasquinimod inhibits the interaction between S100A9 and its receptors, such as the receptor of advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This inhibition is associated with reduced accumulation of myeloid-derived suppressor cells (MDSCs), shifting the balance towards a less immunosuppressive phenotype . Tasquinimod also inhibits the expression of c-MYC, a protein involved in cell cycle progression, apoptosis, and cellular transformation .
Biochemical Pathways
Tasquinimod’s anti-angiogenic effects are achieved through its effects on regulatory myeloid cells and potentially through inactivating histone deacetylase-4 (HDAC4) and reducing the expression of hypoxia-inducible factor 1 (HIF-1)-controlled genes . By blocking the interaction between S100A9 and its receptors, tasquinimod modulates local tumor immunity .
Pharmacokinetics
It is known that tasquinimod is orally active . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of tasquinimod .
Result of Action
Tasquinimod significantly decreases tumor cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality . In vivo, tasquinimod significantly reduces the tumor load and increases the trabecular bone volume, which results in prolonged overall survival of tumor-bearing mice .
Action Environment
The tumor microenvironment plays a key role in the action of tasquinimod. The drug targets the tumor microenvironment, enhancing the host immune response and inhibiting the angiogenic response . Environmental factors such as the presence of immunosuppressive myeloid cells in the tumor microenvironment can influence the action, efficacy, and stability of tasquinimod .
Safety and Hazards
Tasquinimod may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDYALNGTUAJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180183 | |
| Record name | Tasquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tasquinimod | |
CAS RN |
254964-60-8 | |
| Record name | Tasquinimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254964-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tasquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tasquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: What is the primary mechanism of action of Tasquinimod?
A1: Tasquinimod exerts its anti-cancer effects primarily through two mechanisms:
- Inhibition of Histone Deacetylase 4 (HDAC4): Tasquinimod binds with high affinity to the regulatory Zinc (Zn2+) binding domain of HDAC4. This allosteric binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is essential for the deacetylation of histones and HDAC4 client transcription factors like Hypoxia-inducible factor 1-alpha (HIF-1α). []
- Binding to S100A9: Tasquinimod binds to S100A9, a protein abundantly produced by myeloid-derived suppressor cells (MDSCs). This interaction disrupts the binding of S100A9 to its receptors (TLR4, RAGE), which are implicated in MDSC accumulation and immunosuppressive activity. [, , , ]
Q2: What are the downstream consequences of HDAC4 inhibition by Tasquinimod?
A2: By inhibiting HDAC4, Tasquinimod disrupts the adaptive transcriptional response necessary for cancer cell survival and angiogenesis within the tumor microenvironment, particularly under hypoxic and acidic conditions. [] This leads to the inhibition of the “angiogenic switch,” reducing tumor vascularization. [, , ]
Q3: How does Tasquinimod's binding to S100A9 impact tumor growth?
A3: Tasquinimod's interaction with S100A9 reduces the accumulation and immunosuppressive function of MDSCs and M2-polarized macrophages. [, , , , ] This, in turn, enhances the antitumor immune response, as evidenced by increased T-cell activation and reduced tumor growth in preclinical models. [, ]
Q4: Does Tasquinimod directly affect tumor cells?
A4: While Tasquinimod's primary targets are within the tumor microenvironment, it can also directly impact tumor cells. Studies show that Tasquinimod decreases the proliferation of multiple myeloma cells in vitro and in vivo. This effect is associated with an inhibition of c-MYC expression and increased p27 expression. []
Q5: What is the molecular formula and weight of Tasquinimod?
A5: The molecular formula of Tasquinimod is C19H16ClN3O3. It has a molecular weight of 373.83 g/mol.
Q6: Have computational chemistry techniques been used in the development of Tasquinimod?
A6: Yes, structure-activity relationship (SAR) studies using a library of quinoline-3-carboxamide analogs helped identify the active pharmacophore of Tasquinimod. These studies revealed that the two carbonyl oxygens in the quinoline-2-position and 3-position carboxamide side chain are crucial for its activity. [] Additionally, computational screening against the S100A8/S100A9 complex led to the identification of potential compounds targeting MDSC accumulation. []
Q7: How is Tasquinimod formulated to enhance its stability, solubility, or bioavailability?
A7: While specific formulation details were not extensively provided in the research, one study mentions the development and validation of a bioanalytical method for Tasquinimod using dried blood spot analysis combined with LCMS/MS. [] This suggests efforts to optimize its analysis and potentially its formulation for improved bioavailability and patient convenience. Additionally, research indicates that Tasquinimod's binding to albumin, particularly within the tumor microenvironment, enhances its uptake and potency despite low plasma concentrations. [] This highlights the importance of considering protein binding in its pharmacokinetic profile.
Q8: Does Tasquinimod preferentially accumulate in tumor tissues?
A9: Yes, Tasquinimod exhibits an enhanced permeability and retention (EPR) effect, leading to higher drug concentrations within the tumor microenvironment compared to normal tissues. [] This is attributed to the leakier vasculature in tumors, facilitating the preferential accumulation of albumin-bound Tasquinimod. []
Q9: What types of preclinical models have been used to evaluate Tasquinimod's efficacy?
A9: Numerous in vitro and in vivo models have been employed to investigate Tasquinimod's anti-cancer activity. These include:
- In vitro: Endothelial cell sprouting assays to assess anti-angiogenic effects. [, ]
- In vivo: Human prostate cancer xenograft models in mice to evaluate tumor growth inhibition, anti-angiogenic effects, and impact on bone metastases. [, , , , , , ]
- Syngeneic Mouse Models: Models like the 4T1 breast cancer model and the Myc-CaP and TRAMP prostate cancer models have been used to study the effects of Tasquinimod on the immune system and its impact on tumor progression. [, , ]
Q10: Has Tasquinimod shown efficacy in clinical trials?
A10: Tasquinimod has been evaluated in various clinical trials for metastatic castration-resistant prostate cancer (mCRPC):
- Phase II Trial: A randomized, double-blind, placebo-controlled trial showed that Tasquinimod significantly prolonged progression-free survival (PFS) compared to placebo in men with minimally symptomatic mCRPC. [] The median PFS was 7.6 months for Tasquinimod versus 3.3 months for placebo. []
Q11: What other tumor types have been explored as potential targets for Tasquinimod?
A12: Preclinical studies suggest potential for Tasquinimod in other cancers like breast cancer, bladder cancer, multiple myeloma, and small cell lung cancer. [, , , ] Additionally, a phase II trial explored its efficacy in hepatocellular carcinoma, ovarian cancer, renal cell carcinoma, and gastric cancer, though further development in these indications was not pursued based on the data. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)